N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
Overview
Description
“N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methylphenyl)urea” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds . Further reactions can lead to the formation of various derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides .Mechanism of Action
Target of Action
The primary target of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methylphenyl)urea is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is critical for the growth and survival of cancer cells .
Mode of Action
This compound interacts with its target, VEGFR-2, by binding to its active site . This interaction inhibits the receptor’s activity, thereby preventing the signaling processes that promote angiogenesis . The inhibition of angiogenesis restricts the supply of nutrients to the cancer cells, leading to their death .
Biochemical Pathways
The compound’s action affects the VEGF signaling pathway, which is responsible for the regulation of angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to the suppression of angiogenesis . The downstream effects include reduced vascular permeability and decreased proliferation of endothelial cells .
Result of Action
The compound’s action results in significant cytotoxic effects on cancer cells . Specifically, it prevents the proliferation of various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines . Moreover, it induces apoptotic cell death in HeLa cancer cells and blocks the cell cycle at the sub-G1 phase .
Future Directions
The 1,3,4-thiadiazole moiety, which is present in “N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methylphenyl)urea”, has shown significant therapeutic potential . Future research could focus on further exploring the biological activities of this compound and its derivatives, potentially leading to the development of new drugs .
Properties
IUPAC Name |
1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-11-5-2-3-8-14(11)19-16(23)20-17-22-21-15(24-17)10-12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQSJWJZANHRJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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